Estradiol-17-phenylpropionate is a synthetic derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the addition of a phenylpropionate ester group at the 17-beta position of the estradiol molecule. Estradiol-17-phenylpropionate is utilized primarily in hormone replacement therapy and in various medical treatments related to estrogen deficiency. It is known for its relatively prolonged action compared to other estradiol esters, making it a preferred choice in certain therapeutic contexts.
As an estrogen, estradiol-17-phenylpropionate exhibits significant biological activity, primarily through binding to estrogen receptors in target tissues. This binding initiates a cascade of genomic and non-genomic actions that influence various physiological processes, including:
Studies have shown that estradiol-17-phenylpropionate can modulate gene expression involved in these processes, leading to its therapeutic applications in hormone replacement therapy and other estrogen-related treatments .
The synthesis of estradiol-17-phenylpropionate typically involves the esterification of estradiol with phenylpropanoic acid or its anhydride. Common methods include:
Estradiol-17-phenylpropionate is primarily used in:
Interaction studies involving estradiol-17-phenylpropionate have demonstrated its effects on various biological pathways. For instance, it has been shown to influence liver carcinogenesis when administered alongside other compounds like N-nitrosomorpholine in experimental models . Additionally, its interactions with other hormones and drugs are crucial for understanding its pharmacodynamics and optimizing therapeutic regimens.
Estradiol-17-phenylpropionate shares structural similarities with several other steroid esters, which also exhibit estrogenic activity. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Estradiol Valerate | Similar steroid framework | Valerate group at position 17; shorter duration of action |
| Estradiol Benzoate | Similar steroid framework | Benzoate group; often used for longer-term treatments |
| Estrone Propionate | Related steroid structure | Derived from estrone; different pharmacokinetics |
| Testosterone Phenylpropionate | Androgenic compound | Exhibits both anabolic and androgenic properties |
| Nandrolone Phenylpropionate | Analogous structure | Androgenic properties; less estrogenic activity |
Estradiol-17-phenylpropionate is unique due to its specific phenylpropionate ester modification, which provides distinct pharmacokinetic properties compared to other esters. Its efficacy and stability make it particularly valuable in clinical settings focused on estrogen replacement and regulation .
Estradiol-17-phenylpropionate represents a synthetic estrogen ester characterized by the attachment of a phenylpropanoate group to the C17 position of the estradiol backbone [1]. The compound possesses the molecular formula C27H32O3 with a molecular weight of 404.550 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry designation for this compound is [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate [1].
| Property | Value |
|---|---|
| Molecular Formula | C27H32O3 |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
| CAS Registry Number | 26443-03-8 |
| Molecular Weight (g/mol) | 404.550 |
| Exact Mass (g/mol) | 404.23459 |
| InChI Key | LQWSQQKTZLDGME-RYIFMDQWSA-N |
| SMILES | C[C@]12CC[C@H]3C@HCCC5=C3C=CC(=C5)O |
The stereochemical configuration of estradiol-17-phenylpropionate maintains the characteristic spatial arrangement of the estradiol nucleus with specific chirality centers at positions C8(R), C9(S), C13(S), C14(S), and C17(S) [1] [6]. This stereochemical arrangement is critical for the compound's biological recognition and subsequent hydrolysis to release the active estradiol molecule [15] [25]. The β-orientation of the phenylpropanoate ester at the C17 position preserves the natural configuration found in endogenous estradiol [6] [16].
| Carbon Position | Configuration | Description |
|---|---|---|
| C8 | R | β-Configuration at ring junction |
| C9 | S | α-Configuration at ring junction |
| C13 | S | β-Methyl group orientation |
| C14 | S | α-Configuration at ring junction |
| C17 | S | β-Phenylpropanoate ester attachment |
The molecular architecture consists of the characteristic tetracyclic steroid backbone common to all estrogens, with rings A through D adopting specific conformational arrangements [14] [18]. Nuclear magnetic resonance studies and X-ray crystallographic analyses of related estradiol esters demonstrate that the A ring maintains a planar aromatic character, while the B and C rings adopt chair conformations, and the D ring exhibits an envelope-half-chair geometry [17] [18]. The phenylpropanoate side chain extends from the β-face of the steroid nucleus, creating additional steric bulk that influences the compound's physicochemical properties [14] [19].
| Ring | Conformation | Description |
|---|---|---|
| A (Phenolic) | Planar aromatic | Aromatic system with hydroxyl at C3 |
| B (Cyclohexane) | Chair | Six-membered saturated ring in chair form |
| C (Cyclohexane) | Chair | Six-membered saturated ring in chair form |
| D (Cyclopentane) | Envelope-half-chair | Five-membered ring with ester substitution at C17 |
The incorporation of the phenylpropanoate ester significantly modifies the physicochemical properties of the parent estradiol molecule [13] [25]. The esterification increases the lipophilicity of the compound compared to free estradiol, which exhibits limited solubility in aqueous media [10] [25]. Estradiol itself demonstrates a solubility of approximately 0.2 milligrams per milliliter in a 1:4 solution of dimethyl sulfoxide and phosphate-buffered saline [10]. The phenylpropanoate ester extension substantially enhances the compound's partition coefficient, making it more suitable for depot formulations and prolonged-release applications [13] [25].
Spectroscopic characterization reveals distinctive features that distinguish estradiol-17-phenylpropionate from its parent compound and other estrogen esters [28] [31]. Ultraviolet spectroscopy demonstrates absorption characteristics consistent with the presence of both the phenolic A ring and the aromatic phenyl group of the ester moiety [29] [31]. The compound exhibits typical estrogen UV absorption patterns with maximum absorption around 281 nanometers, attributable to the conjugated aromatic system in the A ring [10] [29].
Mass spectrometric analysis provides detailed fragmentation patterns that confirm the structural integrity of the phenylpropanoate ester [3] [28]. The molecular ion peak appears at mass-to-charge ratio 405 in positive ion mode, corresponding to the protonated molecular ion [3]. Characteristic fragmentation includes loss of the phenylpropanoate group, yielding fragments consistent with the estradiol backbone [28]. The compound demonstrates predictable collision cross-section values in ion mobility spectrometry, with measurements of 201.7 square angstroms for the protonated species [3].
Thermal analysis indicates that estradiol-17-phenylpropionate exhibits stability characteristics typical of steroid esters [11] [19]. Related phenylpropanoate esters of steroids show melting points in the range of 110-150 degrees Celsius, depending on the specific steroid backbone and crystalline form [11] . The presence of the aromatic phenyl group in the ester chain contributes to intermolecular π-π interactions that can influence crystal packing and thermal behavior [14] [19].
Estradiol-17-phenylpropionate maintains the fundamental structural framework characteristic of natural estrogens while incorporating the phenylpropanoate modification at the C17 position [13] [15]. The compound serves as a prodrug that releases biologically active estradiol upon enzymatic hydrolysis by tissue esterases [15] [25]. This structural relationship ensures that the pharmacological effects derive from the endogenous estradiol molecule rather than the ester itself [15] [25].
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| Estradiol-17-phenylpropionate | C27H32O3 | 404.550 | Phenylpropanoate ester at C17 |
| Estradiol (17β-estradiol) | C18H24O2 | 272.380 | Free hydroxyl groups at C3 and C17 |
| Estrone | C18H22O2 | 270.366 | Ketone at C17, hydroxyl at C3 |
| Estriol | C18H24O3 | 288.380 | Hydroxyl groups at C3, C16, and C17 |
The phenolic A ring of estradiol-17-phenylpropionate remains unchanged from the natural estradiol structure, preserving the critical hydroxyl group at the C3 position that is essential for estrogen receptor binding [6] [16]. This hydroxyl group participates in hydrogen bonding interactions with specific amino acid residues in the estrogen receptor binding pocket, maintaining the compound's capacity to function as an estrogen receptor agonist upon hydrolysis [16] [29].
The steroid backbone of estradiol-17-phenylpropionate exhibits identical ring fusion patterns and stereochemistry to those found in endogenous 17β-estradiol [6] [16]. The tetracyclic structure maintains the same absolute configuration at all chiral centers, ensuring that upon ester hydrolysis, the released estradiol molecule possesses the natural (17β) configuration rather than the biologically inactive (17α) epimer [16] [17]. This stereochemical fidelity is crucial for maintaining the compound's function as a bioidentical estrogen precursor [15] [25].
The esterification strategy employed in estradiol-17-phenylpropionate follows established principles used in other estrogen esters such as estradiol valerate, estradiol cypionate, and estradiol enantate [13] [25]. These modifications share the common objective of increasing lipophilicity and extending duration of action while preserving the essential structural elements required for estrogen receptor interaction [13] [15]. The phenylpropanoate group specifically provides a balance between lipophilicity and hydrolytic susceptibility that allows for controlled release of the active estradiol molecule [14] [25].
Enzymatic hydrolysis studies demonstrate that estradiol-17-phenylpropionate undergoes cleavage by hepatic and tissue esterases to yield free estradiol and phenylpropanoic acid [24] [26]. The hydrolysis rate varies depending on the specific esterase enzymes present and the tissue environment, with some evidence suggesting that unsaturated fatty acid esters may undergo more rapid hydrolysis than saturated analogs [24]. The phenylpropanoate ester exhibits intermediate hydrolysis characteristics compared to shorter esters like acetate and longer esters like undecylate [13] .
Irritant;Health Hazard